

Spectroscopic and Structural Elucidation of Benzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-amino-N-(4-methoxyphenyl)benzamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for key benzamide derivatives, with a primary focus on the structural isomer 3-amino-4-methoxy-N-phenylbenzamide, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of published spectroscopic data for **3-amino-N-(4-methoxyphenyl)benzamide**, this document presents a comprehensive analysis of its close isomer, 3-amino-4-methoxybenzanilide (CAS 120-35-4), to serve as a valuable reference.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-amino-4-methoxybenzanilide.

Table 1: ¹H NMR Spectroscopic Data for 3-Amino-4-methoxybenzanilide

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
9.92	s	-	1H	NH
7.74	d	9.0	2H	Phenyl H
7.32	m	-	2H	Phenyl H
7.21	d	8.0	2H	Phenyl H
7.06	m	-	1H	Phenyl H
6.88	d	8.0	1H	Phenyl H
4.90	br s	-	2H	NH ₂
3.83	s	-	3H	OCH ₃

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz.[\[1\]](#)

Table 2: ¹³C NMR Spectroscopic Data for 3-Amino-4-methoxybenzanilide

Chemical Shift (δ) ppm	Assignment
165.5	C=O
150.2	C-O
141.2	C-N (amino)
139.7	Quaternary Phenyl C
128.8	Phenyl CH
123.3	Phenyl CH
121.2	Phenyl CH
119.8	Quaternary Phenyl C
112.9	Phenyl CH
110.1	Phenyl CH
55.7	OCH ₃

Solvent: DMSO-d₆.

Table 3: Mass Spectrometry Data for 3-Amino-4-methoxybenzanilide

Technique	m/z	Interpretation
ESI-MS	243	[M+H] ⁺

Molecular Formula: C₁₄H₁₄N₂O₂, Molecular Weight: 242.27 g/mol .[\[1\]](#)

Table 4: Infrared (IR) Spectroscopy Data for 3-Amino-4-methoxybenzanilide

While a full spectrum is not readily available in the searched literature, characteristic absorption bands for the functional groups present in 3-amino-4-methoxybenzanilide are expected in the following regions:

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3400-3200	N-H	Stretching (Amine and Amide)
3100-3000	C-H	Aromatic Stretching
1680-1630	C=O	Amide I Stretching
1600-1450	C=C	Aromatic Ring Stretching
1250-1200	C-O	Aryl Ether Stretching

Experimental Protocols

The following are generalized experimental methodologies for the acquisition of spectroscopic data for benzamide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

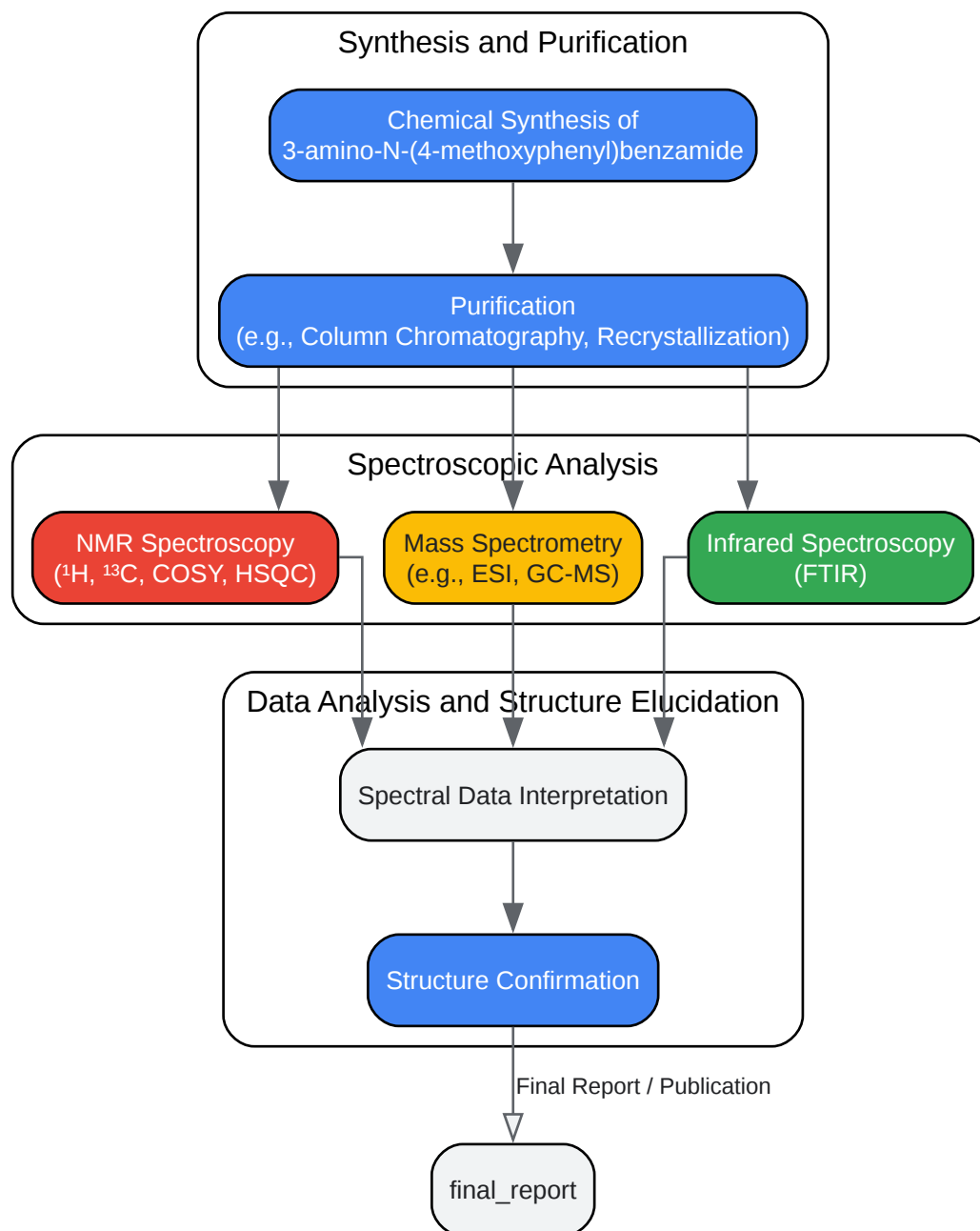
Mass Spectrometry (MS)

Mass spectra can be acquired using various ionization techniques. For electrospray ionization (ESI), the sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer. ESI is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules, often observing the protonated molecule [M+H]⁺.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound like **3-amino-N-(4-methoxyphenyl)benzamide**.

General Workflow for Chemical Compound Characterization



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References

- 1. 3-Amino-4-methoxybenzanilide | 120-35-4 [chemicalbook.com]
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